2-(2,3-Dihydrobenzofuran-5-yl)azetidine
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Overview
Description
2-(2,3-Dihydrobenzofuran-5-yl)azetidine is a chemical compound that features a 2,3-dihydrobenzofuran ring fused with an azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the dihydrobenzofuran ring . The azetidine ring can then be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzofuran-5-yl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(2,3-Dihydrobenzofuran-5-yl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-yl)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuranyl-5-acetic acid: This compound shares the dihydrobenzofuran ring but has different functional groups.
2,3-Dihydrobenzofuran-5-ylamine: Another similar compound with an amine group instead of the azetidine ring.
Uniqueness
2-(2,3-Dihydrobenzofuran-5-yl)azetidine is unique due to the presence of both the dihydrobenzofuran and azetidine rings, which confer specific structural and functional properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)azetidine |
InChI |
InChI=1S/C11H13NO/c1-2-11-9(4-6-13-11)7-8(1)10-3-5-12-10/h1-2,7,10,12H,3-6H2 |
InChI Key |
FHLAQWQSBZGFBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC3=C(C=C2)OCC3 |
Origin of Product |
United States |
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